4-(3-Bromo-2-methylphenyl)-1,3-thiazol-2-amine 4-(3-Bromo-2-methylphenyl)-1,3-thiazol-2-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18240233
InChI: InChI=1S/C10H9BrN2S/c1-6-7(3-2-4-8(6)11)9-5-14-10(12)13-9/h2-5H,1H3,(H2,12,13)
SMILES:
Molecular Formula: C10H9BrN2S
Molecular Weight: 269.16 g/mol

4-(3-Bromo-2-methylphenyl)-1,3-thiazol-2-amine

CAS No.:

Cat. No.: VC18240233

Molecular Formula: C10H9BrN2S

Molecular Weight: 269.16 g/mol

* For research use only. Not for human or veterinary use.

4-(3-Bromo-2-methylphenyl)-1,3-thiazol-2-amine -

Specification

Molecular Formula C10H9BrN2S
Molecular Weight 269.16 g/mol
IUPAC Name 4-(3-bromo-2-methylphenyl)-1,3-thiazol-2-amine
Standard InChI InChI=1S/C10H9BrN2S/c1-6-7(3-2-4-8(6)11)9-5-14-10(12)13-9/h2-5H,1H3,(H2,12,13)
Standard InChI Key GMNMDPGHTFSWMD-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=CC=C1Br)C2=CSC(=N2)N

Introduction

Chemical Identification and Structural Properties

Molecular Characterization

4-(3-Bromo-2-methylphenyl)-1,3-thiazol-2-amine (CAS No. 886367-43-7) is a bromine-substituted aromatic thiazole amine. Its IUPAC name, 4-(3-bromo-2-methylphenyl)-1,3-thiazol-2-amine, reflects the substitution pattern: a bromine atom at the 3-position and a methyl group at the 2-position of the phenyl ring, which is attached to the 4-position of the thiazole moiety . The compound’s canonical SMILES string, CC1=C(C=CC=C1Br)C2=CSC(=N2)N\text{CC1=C(C=CC=C1Br)C2=CSC(=N2)N}, provides a precise representation of its connectivity.

Key physicochemical parameters include:

PropertyValueSource
Molecular Weight269.16 g/mol
Exact Mass267.967 Da
PSA (Polar Surface Area)67.88 Ų
LogP (Partition Coefficient)3.39

The relatively high LogP value suggests significant lipophilicity, which may enhance membrane permeability in biological systems .

Synthesis and Manufacturing Processes

General Synthetic Strategies

Thiazole derivatives are commonly synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-halo ketones with thioureas . For 4-(3-bromo-2-methylphenyl)-1,3-thiazol-2-amine, a plausible pathway involves:

  • Formation of the Thiazole Core: Reaction of 3-bromo-2-methylacetophenone with thiourea in the presence of iodine, yielding the intermediate 4-(3-bromo-2-methylphenyl)-1,3-thiazol-2-amine .

  • Functionalization: Subsequent Schiff base formation with aromatic aldehydes to generate derivatives with enhanced biological activity .

A representative reaction scheme is:

3-Bromo-2-methylacetophenone+ThioureaI2IntermediateRCHODerivatives\text{3-Bromo-2-methylacetophenone} + \text{Thiourea} \xrightarrow{\text{I}_2} \text{Intermediate} \xrightarrow{\text{RCHO}} \text{Derivatives}

Optimization Challenges

Synthetic yields for thiazole amines vary widely (65–85%) depending on substituent electronic effects and reaction conditions . The bromine atom’s steric and electronic influence may necessitate elevated temperatures or prolonged reaction times to achieve acceptable conversions. Purification often involves column chromatography with eluents such as ethyl acetate/hexane mixtures .

Research Applications in Drug Discovery

Lead Compound Optimization

The compound’s modular structure allows for systematic derivatization:

  • Position 2: The amine group can form Schiff bases with aldehydes, introducing pharmacophores like methoxy or hydroxyl groups .

  • Position 4: The bromine atom permits cross-coupling reactions (e.g., Suzuki-Miyaura) for aryl-aryl bond formation.

Computational ADME Profiling

In silico predictions for similar thiazoles indicate:

  • Absorption: High gastrointestinal absorption due to LogP > 3.

  • Metabolism: Susceptibility to CYP3A4-mediated oxidation.

  • Toxicity: Low hepatotoxicity risk (AMES test negative) .

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